Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a disubstituted pyrazole featuring an electron-withdrawing -CF₃ group at the 5-position, a free amine handle at the 4-position, and an N-ethyl substituent, supplied as the hydrochloride salt for enhanced handling. Its computed molecular weight is 215.60 g/mol with a topological polar surface area of 43.8 Ų (PubChem), indicating moderate polarity and permeability.

Molecular Formula C6H9ClF3N3
Molecular Weight 215.6 g/mol
CAS No. 1443279-07-9
Cat. No. B1528342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
CAS1443279-07-9
Molecular FormulaC6H9ClF3N3
Molecular Weight215.6 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)N)C(F)(F)F.Cl
InChIInChI=1S/C6H8F3N3.ClH/c1-2-12-5(6(7,8)9)4(10)3-11-12;/h3H,2,10H2,1H3;1H
InChIKeyZWYXQWJXEUYYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride (CAS 1443279-07-9): A Fluorinated Pyrazole Building Block for Kinase-Targeted Library Design


1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a disubstituted pyrazole featuring an electron-withdrawing -CF₃ group at the 5-position, a free amine handle at the 4-position, and an N-ethyl substituent, supplied as the hydrochloride salt for enhanced handling. Its computed molecular weight is 215.60 g/mol with a topological polar surface area of 43.8 Ų (PubChem), indicating moderate polarity and permeability. The compound belongs to a class of trifluoromethylpyrazole amines that are extensively employed as hinge-binding scaffolds in kinase inhibitor discovery [1]. The specific 5-CF₃-4-amine regioisomeric arrangement distinguishes it from the more common 3-CF₃ or N-CF₃ pyrazole pharmacophores, offering a distinct vector for fragment elaboration and selectivity optimization [2]. Available from multiple suppliers at purities of ≥95% up to 98% with batch-specific analytical documentation (NMR, HPLC), it is positioned as a research-use building block for medicinal chemistry and chemical biology applications .

Why Indiscriminate Substitution of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride with Other Trifluoromethylpyrazole Amines Risks Assay Failure


Within the pyrazol-4-amine class, three structural variables critically modulate target engagement: the position of the -CF₃ substituent on the ring, the nature of the N-1 alkyl/aryl group, and the salt form. The 5-CF₃-4-amine regioisomer is electronically and sterically distinct from the 3-CF₃-4-amine analog; the 5-CF₃ group exerts a stronger inductive electron-withdrawing effect on the 4-amino handle, altering its nucleophilicity and hydrogen-bond donor/acceptor character in the kinase hinge region [1]. The N-ethyl substituent occupies a lipophilic pocket that differs in steric tolerance from the N-methyl analog; inappropriate substitution can lead to clashes in the ATP-binding site, reducing potency by orders of magnitude [2]. Additionally, the hydrochloride salt provides improved aqueous solubility and solid-state stability for solution-phase chemistry, while the free base form may require in situ activation [3]. The N-alkyl pyrazole motif is susceptible to CYP450-mediated oxidative N-dealkylation, whereas N-CF₃ analogs resist this clearance pathway—a critical differentiator when selecting a scaffold for in vivo studies [2].

Quantitative Differentiation Guide for 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Count and Topological Polar Surface Area vs. N-Methyl Analog

The target compound possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) with a topological polar surface area (TPSA) of 43.8 Ų [1]. The N-methyl analog, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (C5H7ClF3N3, MW 201.58), has an identical HBD/HBA count but a lower molecular weight and 2D structural similarity score of approximately 0.85 . The additional methylene unit in the target compound increases lipophilicity (calculated XLogP3 ≈ 1.29 vs. ≈ 1.03 for the N-methyl analog) and provides a larger hydrophobic contact surface, which can enhance van der Waals interactions in a deeper hydrophobic sub-pocket of the kinase ATP-binding site . The TPSA of the target is lower than that of the common 3-CF₃ regioisomer (predicted TPSA ≈ 47.1 Ų), suggesting improved passive membrane permeability for the 5-CF₃ substitution [1].

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Metabolic Stability: N-Ethyl vs. N-Trifluoromethyl Pharmacophore Resistance to CYP450-Mediated N-Dealkylation

The N-ethyl substituent in the target compound is susceptible to CYP450-mediated oxidative N-dealkylation, a major metabolic clearance pathway for N-alkyl pyrazoles. In contrast, the N-trifluoromethylpyrazole motif (as in MU380/SCH900776 analogs) is reported to be resistant to this metabolic pathway, with SCH900776 undergoing significant in vivo N-dealkylation producing a less selective metabolite, while MU380 (bearing the N-CF₃ motif) does not undergo appreciable dealkylation [1]. For the target compound, metabolic t₁/₂ in human liver microsomes (HLM) has not been publicly reported. However, class-level data from analogous 5-CF₃ pyrazoles suggest that introducing the -CF₃ group at the 5-position rather than the N-1 position does not block N-dealkylation but may alter the metabolic soft-spot profile via electronic modulation of the pyrazole ring [2]. This metabolic liability must be factored into lead optimization decisions; the N-ethyl scaffold offers a different clearance profile compared to N-methyl (faster dealkylation) and N-CF₃ (resistant), providing a tunable parameter for achieving desired pharmacokinetic exposure.

Drug Metabolism Pharmacokinetics CHK1 Inhibitors

Solid-State Stability and Solubility Advantage of the Hydrochloride Salt Form vs. Free Base

The target compound is provided as the hydrochloride salt (C6H9ClF3N3, MW 215.60), which confers improved aqueous solubility and solid-state stability compared to the free base (1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, MW 179.14, CAS 1443282-84-5) [1]. The free base is a neutral amine (no counterion) with a lower molecular weight and typically reduced water solubility. Commercially, the hydrochloride salt is available at 98% purity (Leyan, Product No. 1563223) with batch-specific NMR and HPLC documentation, whereas the free base is quoted at 95% purity . The salt form is less prone to oxidation and discoloration upon storage, and its defined stoichiometry ensures consistent molar equivalents in amide coupling and reductive amination reactions, which is critical for automated parallel synthesis and scale-up reproducibility [1].

Formulation Chemical Stability High-Throughput Chemistry

Regioisomeric Differentiation: 5-CF₃ vs. 3-CF₃ Pyrazol-4-amine Scaffolds in Kinase Selectivity

The 5-CF₃-4-amine pyrazole scaffold places the trifluoromethyl group adjacent to the N-1 substituent, creating a steric and electronic environment distinct from the 3-CF₃-4-amine regioisomer. In published kinase inhibitor SAR, the 5-CF₃ pyrazole frequently occupies the ribose pocket or a hydrophobic back pocket of the ATP-binding site, while the 4-amine forms the critical hinge hydrogen bond with the kinase backbone. The 3-CF₃ isomer, by contrast, projects the -CF₃ group toward the solvent-exposed region or gatekeeper residue, leading to divergent selectivity profiles. For example, in the CHK1 inhibitor series, the N-trifluoromethylpyrazole (related positional isomer) demonstrates >100-fold selectivity over CHK2, whereas N-alkyl analogs show reduced selectivity [1]. Although direct quantitative selectivity data for this specific compound are not published, chemogenomic analysis of bindingDB entries for pyrazol-4-amine scaffolds indicates that 5-CF₃ substitution is associated with TrkA kinase inhibition (IC₅₀ values ranging 3.1–40.6 nM for elaborated analogs), a target profile not shared by 3-CF₃ congeners [2].

Kinase Selectivity SAR Hinge Binder

Optimal Application Scenarios for 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride Based on Differentiated Properties


Kinase-Focused Fragment Library Synthesis Requiring a 5-CF₃ Pyrazole Hinge Binder with an Elaborable 4-Amine Handle

The 4-amine group serves as the primary derivatization point for amide coupling, reductive amination, or urea formation, enabling attachment of diverse selectivity elements. The 5-CF₃ group occupies a hydrophobic sub-pocket in the kinase ATP site, while the N-ethyl substituent provides additional van der Waals contacts not achievable with N-methyl. Use the hydrochloride salt directly in DMF or DCM with a tertiary amine base (e.g., DIPEA) to avoid free-basing. This building block is especially suited for focused libraries targeting Trk-family kinases, where 5-CF₃ pyrazoles have demonstrated nanomolar potency in elaborated analogs [1]. Confirmation of the desired substitution pattern should be verified by ¹⁹F NMR (δ ≈ -60 ppm for 5-CF₃) and LC-MS (MH⁺ = 180.1 for the free base scaffold) [2].

Structure-Activity Relationship (SAR) Studies Comparing N-Alkyl Pyrazole Homologs for CYP450 Metabolic Stability Optimization

When evaluating the impact of N-alkyl chain length on metabolic stability and target potency, this compound provides the N-ethyl reference point within a homologous series (N-methyl, N-ethyl, N-propyl, N-isopropyl). In vitro microsomal stability assays (human or mouse liver microsomes) can be used to rank order the N-alkyl series for N-dealkylation rates. The N-ethyl variant is expected to exhibit intermediate clearance relative to the faster N-methyl and slower N-isopropyl analogs. For projects in which CYP-mediated N-dealkylation is a clearance liability, the data generated from this series informs the decision to either incorporate blocking groups (e.g., α-branching) or switch to an N-CF₃ pharmacophore, which is documented to be resistant to oxidative dealkylation [3]. The hydrochloride salt form ensures consistent solubility across the series when using DMSO stock solutions.

Automated Parallel Synthesis of Pyrazole-Based Screening Libraries with Solid Dispensing and Quality Control

The crystalline hydrochloride salt is amenable to automated solid dispensing platforms (e.g., Chemspeed, Synple). Its non-hygroscopic nature and ambient storage compatibility minimize weighing errors and degradation during extended library production runs. Post-synthesis, the 4-amino group can be acylated with a diverse set of carboxylic acid building blocks using HATU/DIPEA in DMF. Reaction completion can be monitored by LC-MS, with the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) in the hydrochloride providing an internal quality control marker. The final compounds can be purified by mass-directed preparative HPLC. The 98% purity of the starting material reduces the formation of byproducts and simplifies final purification, leading to higher library success rates as measured by the percentage of compounds meeting >95% purity criteria after LC-MS [2].

Quote Request

Request a Quote for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.